3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C20H18FN3O3S . The compound has a molecular weight of 399.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 399.4 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area of 96.5 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Bioactive Molecules
The compound has been synthesized as part of a group of fluoro substituted benzothiazoles for biological and pharmacological screening. These compounds have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Cardiac Electrophysiological Activity
Research has also explored the cardiac electrophysiological activities of related N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating potential uses in cardiology (Morgan et al., 1990).
Anticancer Agents
Derivatives of the compound have been synthesized and evaluated as pro-apoptotic agents, showing potential as anticancer agents (Yılmaz et al., 2015).
Pharmacological Evaluation
Anti-Microbial Screening
Some derivatives have been synthesized and screened for anti-microbial activity. These studies contribute to understanding the therapeutic potential of these compounds in treating infections (Jagtap et al., 2010).
Radiosensitizers in Cancer Therapy
Certain imidazo[2,1-b][1,3]benzothiazole derivatives, closely related to the compound, have been studied for their efficacy as radiosensitizers and anticarcinogenic compounds, indicating their potential use in enhancing the effectiveness of radiation therapy in cancer treatment (Majalakere et al., 2020).
Molecular Structure Studies
Theoretical studies on the molecular structure and gas-phase acidity of similar sulfonamides have been conducted, providing insight into their chemical properties and potential interactions (Remko, 2003).
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-13-23-19-10-7-16(12-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIGOSQYBDOQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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